N-(2-chlorophenyl)-3-methyl-5-nitroimidazole-4-sulfonamide
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Overview
Description
N-(2-chlorophenyl)-3-methyl-5-nitroimidazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chlorophenyl group, a methyl group, a nitroimidazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-methyl-5-nitroimidazole-4-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-chlorophenyl imidazole to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. The final step involves the methylation of the imidazole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid for sulfonation, and methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-methyl-5-nitroimidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted imidazole derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-3-methyl-5-nitroimidazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-methyl-5-nitroimidazole-4-sulfonamide involves its interaction with specific molecular targets. The nitroimidazole ring is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against certain microorganisms. The sulfonamide group also contributes to its antimicrobial activity by inhibiting the synthesis of folic acid in bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
N-(2-chlorophenyl)-3-methyl-5-nitroimidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitroimidazole ring and sulfonamide group make it particularly effective as an antimicrobial agent, distinguishing it from other similar compounds.
Properties
CAS No. |
80348-52-3 |
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Molecular Formula |
C10H9ClN4O4S |
Molecular Weight |
316.72 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C10H9ClN4O4S/c1-14-6-12-9(15(16)17)10(14)20(18,19)13-8-5-3-2-4-7(8)11/h2-6,13H,1H3 |
InChI Key |
DJUGFWBHFFEYID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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